molecular formula C14H9ClO2 B3193954 3-Benzoylbenzoyl chloride CAS No. 77301-47-4

3-Benzoylbenzoyl chloride

Cat. No. B3193954
CAS RN: 77301-47-4
M. Wt: 244.67 g/mol
InChI Key: RBBMPXMOUHLZIO-UHFFFAOYSA-N
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Description

3-Benzoylbenzoyl chloride is a chemical compound with the molecular formula C14H9ClO2 . It has an average mass of 244.673 Da and a monoisotopic mass of 244.029114 Da .


Molecular Structure Analysis

The molecular structure of 3-Benzoylbenzoyl chloride consists of 14 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . For more detailed structural analysis, advanced techniques like X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy would be required.

Safety and Hazards

While specific safety data for 3-Benzoylbenzoyl chloride is not available, benzoyl chloride compounds are generally considered hazardous. They can cause severe skin burns and eye damage, may cause respiratory irritation, and are toxic in contact with skin or if inhaled .

Future Directions

Benzoyl chloride derivatization has been used to improve small-molecule analysis in biological samples by LC–MS/MS . This suggests that 3-Benzoylbenzoyl chloride could potentially have applications in analytical chemistry or biochemistry.

properties

IUPAC Name

3-benzoylbenzoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClO2/c15-14(17)12-8-4-7-11(9-12)13(16)10-5-2-1-3-6-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBBMPXMOUHLZIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40510138
Record name 3-Benzoylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40510138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzoylbenzoyl chloride

CAS RN

77301-47-4
Record name 3-Benzoylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40510138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Benzoylbenzoic acid (226 mg, 1.0 mmol) in dichloromethane (1.5 mL) was treated with a solution of oxalyl chloride (1.5 mL of 2 M in dichloromethane, 3 mmol) and a catalytic amount of N,N-dimethylformamide. The reaction was stirred overnight at ambient temperature. The excess oxalyl chloride was removed in vacuo to afford 3-benzoylbenzoyl chloride.
Quantity
226 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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